Bienvenue dans la boutique en ligne BenchChem!

2-Aminobutanamide

Chiral HPLC Enantiomeric Excess Levetiracetam Intermediate

Procure (S)-2-aminobutanamide to ensure efficient levetiracetam/brivaracetam synthesis. Substitution of the (R)-enantiomer or salt forms is invalid, as only the (S)-enantiomer yields the correct stereochemistry. Confirm source-specific enantiopurity (target >99% e.e.) via validated chiral HPLC to meet critical quality attributes and prevent costly downstream processing failures.

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
CAS No. 53726-14-0
Cat. No. B112745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobutanamide
CAS53726-14-0
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
Structural Identifiers
SMILESCCC(C(=O)N)N
InChIInChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)
InChIKeyHNNJFUDLLWOVKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobutanamide (CAS 53726-14-0) for Pharmaceutical Synthesis and Chiral Building Block Applications


2-Aminobutanamide (CAS 53726-14-0) is a small linear amino amide (C4H10N2O, MW 102.14) that serves as a critical chiral intermediate in the manufacture of anti-epileptic drugs [1]. The compound exists in two enantiomeric forms (R and S), with the (S)-enantiomer being the key building block for levetiracetam and brivaracetam synthesis [2]. Its hydrochloride salt forms distinct crystalline structures that differ fundamentally from its carboxylic acid analogs, directly influencing solid-state handling and purification workflows in pharmaceutical manufacturing [3].

Why 2-Aminobutanamide Procurement Requires Specified Enantiopurity and Salt Form


Generic substitution among amino amide building blocks or even between different salt forms of 2-aminobutanamide is not scientifically valid. The (R)- and (S)-enantiomers are not interchangeable; only the (S)-form yields the desired stereochemistry in levetiracetam [1]. The free base and hydrochloride salt exhibit markedly different crystallographic properties (monoclinic P21/n vs. orthorhombic P212121 space groups), which directly affect solubility, filtration, and recrystallization efficiency in downstream processing [2]. Furthermore, the reported enzymatic and chemical synthetic routes show wide variability in yield and optical purity depending on the specific process and catalyst system employed, making source-specific quality data essential for procurement decisions [3].

Quantitative Differentiation of 2-Aminobutanamide from Analogs: A Comparative Evidence Guide for Procurement


Enantiomeric Purity: Validated Chiral HPLC Method Quantifies (R)-Impurity in (S)-2-Aminobutanamide at 0.0005 mg/mL LOQ

A reverse phase chiral HPLC method was developed and validated specifically for the determination of the unwanted (R)-2-aminobutanamide isomer in the key starting material (S)-2-aminobutanamide [1]. This method provides a precise and accurate means to differentiate between enantiomers, which is critical for ensuring the quality of the final active pharmaceutical ingredient, levetiracetam [1].

Chiral HPLC Enantiomeric Excess Levetiracetam Intermediate

Biocatalytic Kinetic Resolution Efficiency: 50% Conversion and >99% e.e. Achieved in 80 Minutes at 300 g/L Substrate Loading

A novel d-aminopeptidase from Brucella sp. (Bs-Dap) was used for the kinetic resolution of racemic 2-aminobutanamide to produce the desired (S)-enantiomer [1]. The process achieved a 50% conversion rate with an enantiomeric excess (e.e.) exceeding 99% within 80 minutes using a high substrate concentration of 300 g/L [1].

Biocatalysis Kinetic Resolution d-Aminopeptidase

Crystallographic Differentiation: Racemic vs. Enantiopure Hydrochloride Salts Exhibit Distinct Space Groups and Unit Cell Parameters

The crystal structures of racemic 2-aminobutanamide hydrochloride and the enantiopure (R)-2-aminobutanamide hydrochloride have been determined [1][2]. The racemic form crystallizes in the monoclinic P21/n space group, whereas the enantiopure (R)-form crystallizes in the orthorhombic P212121 space group, with distinct unit cell parameters (a=4.8097 Å, b=19.4142 Å, c=7.8686 Å for racemate vs. a=4.9699 Å, b=7.5867 Å, c=17.3719 Å for enantiopure) [1][2].

Crystallography Solid-State Form Polymorphism

Synthetic Yield Comparison: Lipase-Catalyzed Ammonolysis Achieves >95% Conversion with 99.5% Chiral Purity, Outperforming Nitrile Hydratase Method (43% Yield)

A patented enzymatic method using immobilized lipase catalyzes the ammonolysis of (S)-2-aminobutyric acid methyl ester to produce (S)-2-aminobutanamide with a conversion rate greater than 95% and a chiral purity of 99.5% [1]. This represents a significant improvement over an alternative enzymatic method utilizing nitrile hydratase to hydrate 2-aminobutyronitrile, which reportedly achieves only a 43% yield and 89% optical purity [1].

Enzymatic Synthesis Lipase Catalysis Ammonolysis

Optimal Industrial and Research Applications for 2-Aminobutanamide Based on Quantitative Differentiation Evidence


Chiral Intermediate for Anti-Epileptic Drug Synthesis (Levetiracetam, Brivaracetam)

Procurement of high enantiopurity (S)-2-aminobutanamide (free base or hydrochloride) is essential for the efficient synthesis of levetiracetam and brivaracetam [1]. The validated chiral HPLC method (LOQ 0.0005 mg/mL) provides the necessary analytical control to ensure the unwanted (R)-enantiomer is within specified limits, a critical quality attribute for regulatory compliance and final drug substance purity [1].

Biocatalytic Process Development for Enantiopure Amino Amides

The demonstrated kinetic resolution of racemic 2-aminobutanamide using a novel d-aminopeptidase (Bs-Dap) with >99% e.e. and 50% conversion in 80 minutes [1] serves as a benchmark for developing and optimizing industrial biocatalytic routes to (S)-2-aminobutanamide, offering a greener and potentially more cost-effective alternative to chemical resolution.

Solid-State Characterization and Polymorph Screening in Pharmaceutical Development

The distinct crystallographic properties of racemic versus enantiopure 2-aminobutanamide hydrochloride salts (monoclinic P21/n vs. orthorhombic P212121) [1] provide a definitive basis for solid-state characterization, polymorph screening, and quality control of this key intermediate. This is crucial for ensuring consistent material properties during scale-up and formulation.

Benchmarking Enzymatic vs. Chemical Synthesis Routes for Chiral Amides

The reported comparison of a lipase-catalyzed ammonolysis route (>95% conversion, 99.5% chiral purity) [1] against a nitrile hydratase-based method (43% yield, 89% optical purity) [1] provides a quantitative performance benchmark for researchers and process chemists evaluating different synthetic strategies for chiral amino amides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.